molecular formula C12H20ClN3 B2896127 N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride CAS No. 2411248-02-5

N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride

Cat. No.: B2896127
CAS No.: 2411248-02-5
M. Wt: 241.76
InChI Key: GRJIAPLFQXLDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. The structure features a piperazine ring, a common motif in pharmaceutical agents known for its ability to improve solubility and modulate interactions with biological targets . The dimethylamino group on the aniline ring contributes electron-donating effects, which can influence the compound's electronic properties and binding affinity . This makes it a valuable building block for the synthesis of more complex molecules. Piperazine-containing compounds are extensively investigated for their potential anti-infective properties. Research on similar structural analogs has demonstrated broad-spectrum activity against pathogens such as Plasmodium falciparum (the parasite that causes malaria) and various Gram-positive and Gram-negative bacteria from the WHO ESKAPE panel . These compounds are also explored in other therapeutic areas, with some designed to target specific enzymes or receptors, showing potential for oral bioavailability . The hydrochloride salt form of the compound enhances its stability and solubility in aqueous environments, which is advantageous for experimental procedures . This compound is intended for research applications only and serves as a key intermediate in drug discovery and development. ATTENTION: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N,N-dimethyl-4-piperazin-1-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;/h3-6,13H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQREXUWEMZOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution (Two-Step Process)

The most widely reported synthesis involves a two-step sequence starting from 4-fluoro-N,N-dimethylaniline (CAS 345-14-6) and piperazine (CAS 110-85-0).

Step 1: Formation of the Base Amine

Reaction conditions:

  • Substrate : 4-fluoro-N,N-dimethylaniline
  • Nucleophile : Piperazine (2.5 equivalents)
  • Base : Potassium carbonate (K₂CO₃, 3.0 equivalents)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 110°C, 18–24 hours

The mechanism proceeds via a concerted aromatic substitution (SₙAr), where the electron-withdrawing dimethylamino group activates the para-fluorine for displacement. Piperazine acts as both nucleophile and base, though excess K₂CO₃ ensures deprotonation of the intermediate zwitterion.

Key Parameters

Variable Optimal Range Impact on Yield
Piperazine Equiv. 2.5–3.0 <2.5: Incomplete conversion; >3.0: Side reactions
Reaction Time 18–24 hours Shorter durations yield <50% conversion
Solvent Polarity DMF > DMSO > THF Higher polarity accelerates SₙAr

Reported yields for this step range from 68% to 75%, with purity >95% after aqueous workup.

Step 2: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol at 0°C to precipitate the hydrochloride salt:

  • Acid : Concentrated HCl (1.1 equivalents)
  • Solvent : Ethanol (EtOH)
  • Temperature : 0–5°C (prevents thermal degradation)

Crystallization Data

Property Value
Yield 92%
Purity (HPLC) 99%
Solubility >50 mg/mL in H₂O

The cold ethanol environment ensures slow crystallization, yielding needle-like crystals suitable for X-ray diffraction.

Alternative Synthetic Pathways

Ullmann-Type Coupling

A palladium-catalyzed variant improves regioselectivity for substrates with competing leaving groups:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene, 100°C, 12 hours

Advantages :

  • Reduced byproduct formation (e.g., bis-alkylated piperazines)
  • Higher functional group tolerance

Limitations :

  • 15–20% increase in cost due to catalyst usage
  • Requires inert atmosphere
Microwave-Assisted Synthesis

Accelerates Step 1 to 2 hours with comparable yields:

  • Power : 300 W
  • Temperature : 150°C
  • Pressure : 250 psi

Optimization Strategies and Byproduct Mitigation

Common Byproducts and Control Measures

Byproduct Formation Cause Mitigation Strategy
N,N-Dimethylaniline Deamination under basic conditions Strict pH control (pH 8–9)
Bis-piperazinyl derivatives Excess piperazine Precise stoichiometry (2.5 equiv)
Oxidized piperazine Atmospheric O₂ exposure Nitrogen sparging

Solvent Effects on Reaction Kinetics

Polar aprotic solvents enhance SₙAr rates:

Relative Rate Constants

Solvent Dielectric Constant (ε) Relative Rate
DMF 36.7 1.00
DMSO 46.7 1.12
DMA 37.8 0.98

DMF remains optimal due to its balance between polarity and boiling point.

Characterization and Quality Control

Spectroscopic Fingerprints

¹H NMR (400 MHz, D₂O) :

  • δ 2.98 (s, 6H, N(CH₃)₂)
  • δ 3.20–3.40 (m, 8H, piperazine-CH₂)
  • δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H)

IR (KBr) :

  • 3400 cm⁻¹ (N⁺–H stretch)
  • 1600 cm⁻¹ (C=C aromatic)
  • 1250 cm⁻¹ (C–N stretch)

Purity Assessment Methods

Technique Criteria Acceptable Range
HPLC (C18) Area % at 254 nm ≥99.0%
Karl Fischer Water content ≤0.5% w/w
Ion Chromatography Chloride content 14.6–15.2%

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Cost (USD) % of Total
4-Fluoro-N,N-dimethylaniline 420 58%
Piperazine 180 25%
Solvents/Catalysts 120 17%

Microwave methods reduce energy costs by 40% but require specialized equipment.

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale studies demonstrate:

  • 98% conversion in 30 minutes
  • 50% reduction in solvent usage

Biocatalytic Approaches

Immobilized lipases enable:

  • Reaction at pH 7.0, 25°C
  • 82% yield with no metal catalysts

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride is used as a building block for the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also employed in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the synthesis of drugs that target specific receptors and enzymes .

Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable in the development of new materials and products .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring in the compound allows it to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Positional Isomers

  • N,N-Dimethyl-3-(piperazin-1-yl)aniline dihydrochloride: This isomer substitutes the piperazine ring at the meta-position (3-position) of the aniline ring instead of the para-position (4-position). Molecular weight: 278.23 g/mol .
Parameter Target Compound 3-Piperazin-1-yl Isomer
Substituent Position 4-position 3-position
Molecular Weight (g/mol) 278.23 (dihydrochloride) 278.23 (dihydrochloride)

Alkyl Chain Variations

  • N,N-Diethyl-4-(piperazin-1-yl)aniline : Replacing the dimethylamine group with diethyl increases lipophilicity (logP) and molecular weight (233.4 g/mol). This modification may enhance membrane permeability but reduce solubility in polar solvents .
  • N,N-Dimethyl-4-((methylamino)methyl)aniline hydrochloride: Replaces the piperazine with a methylaminomethyl group, simplifying the structure.
Parameter Target Compound Diethyl Variant Methylaminomethyl Variant
N-Alkyl Groups Dimethyl Diethyl Dimethyl + methylaminomethyl
Molecular Weight (g/mol) 278.23 233.4 Not reported

Piperazine Ring Modifications

  • 4-(4-Methyl-1-piperazinyl)aniline dihydrochloride : Incorporates a methyl group on the piperazine nitrogen, increasing steric bulk and reducing basicity. Molecular formula: C₁₁H₁₉Cl₂N₃ .
  • 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline : A more complex analog with a piperidine-piperazine dual-ring system. The added rigidity may influence conformational flexibility and receptor selectivity .
Parameter Target Compound 4-Methylpiperazinyl Variant Piperidine-Piperazine Hybrid
Piperazine Substitution Unmodified N-Methyl Piperidine-linked
Molecular Formula C₁₂H₁₉N₃·HCl C₁₁H₁₉Cl₂N₃ C₁₆H₂₅N₃ (free base)

Replacement of Piperazine with Other Groups

  • N,N-Dimethyl-4-(trifluoromethyl)aniline: Substitutes piperazine with a trifluoromethyl group, introducing strong electron-withdrawing effects.
  • (E)-N,N-Dimethyl-4-(1-phenyl-3-(p-tolyl)allyl)aniline : Features an allyl group instead of piperazine, creating a planar, conjugated system. Such derivatives are explored in photophysical studies due to extended π-systems .
Parameter Target Compound Trifluoromethyl Variant Allyl-Substituted Variant
Key Functional Group Piperazine CF₃ Allyl
Molecular Weight (g/mol) 278.23 Not reported 361.18

Biological Activity

N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12H20ClN3 and a molecular weight of approximately 240.76 g/mol. Its structure consists of a dimethylamino group attached to the para position of an aniline ring, along with a piperazine ring, which contributes to its reactivity and biological activity.

Biological Activity Overview

This compound exhibits various biological activities, primarily attributed to its interaction with multiple biological targets. Some key areas of investigation include:

  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it may possess significant antibacterial effects, although specific minimum inhibitory concentration (MIC) values have not been extensively documented in the literature.
  • Anticancer Potential : Preliminary research suggests that this compound may have anticancer properties. It has been shown to inhibit the expression of oncogenes such as c-MYC, which plays a critical role in cancer progression .
  • CNS Activity : Given the presence of the piperazine moiety, there is potential for central nervous system (CNS) activity. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating possible anxiolytic or antipsychotic effects .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural analogs:

  • Receptor Interaction : The compound may interact with various receptors in the CNS, similar to other piperazine derivatives that modulate neurotransmitter activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation or microbial resistance.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochlorideC13H22Cl2N2Contains a piperidine ring; used in similar applications
N,N-dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochlorideC15H24Cl2N2More complex structure; potential CNS activity
N,N-dimethyl-4-(piperazin-1-ylmethyl)anilineC13H21N3Similar piperazine attachment; different biological properties

This table illustrates how variations in structure can influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : A study reported that compounds derived from piperazine exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. While specific data for this compound were limited, similar derivatives showed MIC values ranging from 0.24 to 1.9 μg/mL against these pathogens .
  • Anticancer Research : Another investigation focused on the inhibition of c-MYC expression by compounds related to this class, suggesting that modifications in the piperazine structure could enhance anticancer efficacy .
  • Neuropharmacological Effects : Research into related piperazine derivatives has indicated potential anxiolytic effects, highlighting the need for further exploration into the CNS activity of this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-chloronitrobenzene with N-methylpiperazine in a solvent like N,N-dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). The intermediate is reduced to the amine and converted to the hydrochloride salt using HCl . Reaction temperature (80–100°C) and solvent polarity significantly affect yield, with DMF providing higher reactivity compared to less polar solvents. Purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can confirm the presence of dimethylamino, piperazinyl, and aromatic protons. Key signals include aromatic protons at δ 6.8–7.2 ppm and piperazine methyl groups at δ 2.3–2.5 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for single-crystal structure determination, providing precise bond lengths and angles. This method is essential for resolving stereochemical ambiguities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 265.2) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies in biological data (e.g., receptor binding vs. enzyme inhibition) often arise from structural analogs or impurities. Strategies include:

  • Comparative Studies : Test the compound alongside analogs like N,N-dimethyl-4-[(2-methylpropyl)amino]methylaniline hydrochloride to isolate the piperazine moiety’s contribution .
  • Purity Validation : Use HPLC-MS to rule out side products (e.g., incomplete reduction of nitro intermediates) that may skew activity .
  • Target-Specific Assays : Employ CRISPR-edited cell lines to confirm interactions with suspected targets (e.g., GPCRs or DNA intercalation) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : The hydrochloride salt form enhances aqueous solubility (up to 15 mg/mL in PBS at pH 7.4) compared to the free base .
  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO-water mixtures (≤5% v/v) to improve solubility without toxicity .
  • Lyophilization : Stabilize the compound for long-term storage by freeze-drying with cryoprotectants (e.g., trehalose) .

Q. How does the compound interact with DNA, and what experimental approaches validate its intercalation mechanism?

  • Methodological Answer :

  • UV-Vis and Fluorescence Titration : Monitor hypochromism and bathochromic shifts in DNA-binding assays. A 20% reduction in absorbance at 260 nm indicates intercalation .
  • Ethidium Displacement Assay : Measure fluorescence quenching of ethidium bromide-DNA complexes (IC50_{50} values <10 µM suggest strong intercalation) .
  • Molecular Dynamics Simulations : Use software like GROMACS to model binding modes and compare with acridine-based intercalators (e.g., proflavine) .

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